(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
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Overview
Description
11-Hydroxytephrosin is a naturally occurring isoflavonoid compound belonging to the tephrosin family. It is known for its potential pharmacological activities, including anti-cancer properties. The compound has a molecular formula of C23H22O8 and a molecular weight of 426.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
11-Hydroxytephrosin can be synthesized through partial synthesis from tephrosin. The process involves the extraction of tephrosin from natural sources followed by chemical modifications to introduce the hydroxyl group at the 11th position . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the hydroxylation reaction.
Industrial Production Methods
The process would involve large-scale extraction of tephrosin from plant sources, followed by chemical modification under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
11-Hydroxytephrosin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert 11-Hydroxytephrosin to its corresponding reduced forms.
Substitution: The hydroxyl group at the 11th position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, each with potential pharmacological activities .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Medicine: Its anti-cancer properties are being explored for therapeutic applications in oncology.
Mechanism of Action
11-Hydroxytephrosin exerts its effects primarily through the inhibition of NF-kappaB activity. NF-kappaB is a crucial regulator of genes involved in immune response, apoptosis, and tumor cell growth. By inhibiting NF-kappaB, 11-Hydroxytephrosin can modulate these pathways, leading to its anti-cancer effects . The compound also interacts with the PDPK1 binding pocket, further contributing to its pharmacological activities .
Comparison with Similar Compounds
11-Hydroxytephrosin is similar to other isoflavonoids such as tephrosin and torosaflavone A. it is unique due to its specific hydroxylation at the 11th position, which enhances its pharmacological properties . Similar compounds include:
Tephrosin: A parent compound from which 11-Hydroxytephrosin is derived.
Torosaflavone A: Another isoflavonoid with similar pharmacological activities.
Properties
IUPAC Name |
11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O8/c1-22(2)6-5-11-14(31-22)8-13(24)19-20(11)30-18-10-29-15-9-17(28-4)16(27-3)7-12(15)23(18,26)21(19)25/h5-9,18,24,26H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLCPNIRDVOOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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